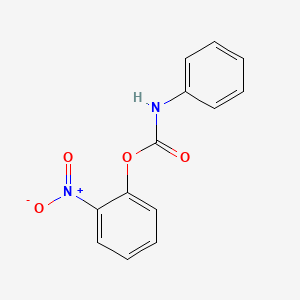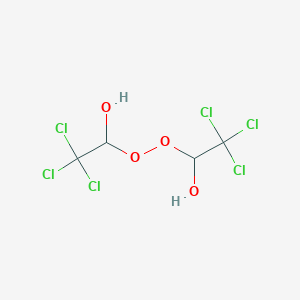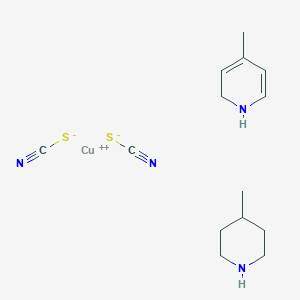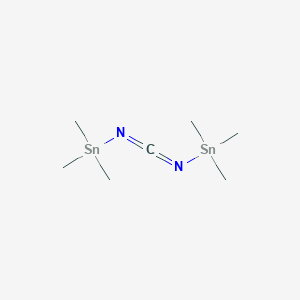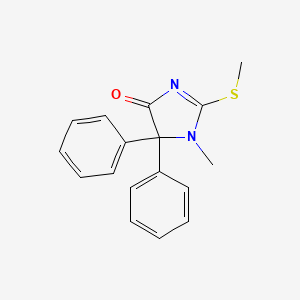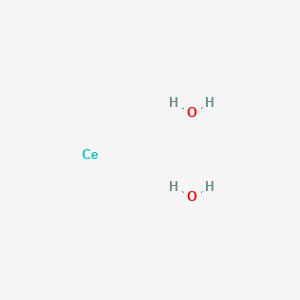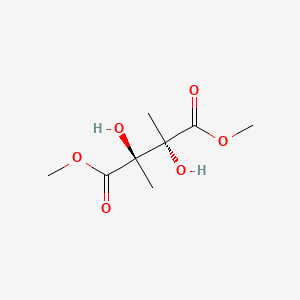
dimethyl (2R,3S)-2,3-dihydroxy-2,3-dimethylbutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (2R,3S)-2,3-dihydroxy-2,3-dimethylbutanedioate is an organic compound with a unique stereochemistry It is a diester derivative of butanedioic acid, featuring two hydroxyl groups and two methyl groups on the second and third carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2R,3S)-2,3-dihydroxy-2,3-dimethylbutanedioate typically involves the esterification of the corresponding dihydroxy acid. One common method is the reaction of (2R,3S)-2,3-dihydroxybutanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency. Purification is typically achieved through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (2R,3S)-2,3-dihydroxy-2,3-dimethylbutanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Formation of dimethyl (2R,3S)-2,3-diketobutanedioate.
Reduction: Formation of dimethyl (2R,3S)-2,3-dihydroxybutanol.
Substitution: Formation of dimethyl (2R,3S)-2,3-dichlorobutanedioate.
Wissenschaftliche Forschungsanwendungen
Dimethyl (2R,3S)-2,3-dihydroxy-2,3-dimethylbutanedioate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme-catalyzed reactions due to its chiral nature.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials with specific stereochemical properties.
Wirkmechanismus
The mechanism of action of dimethyl (2R,3S)-2,3-dihydroxy-2,3-dimethylbutanedioate depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. The chiral centers play a crucial role in determining the specificity and efficiency of these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl (2R,3S)-2,3-dibromosuccinate: Similar in structure but with bromine atoms instead of hydroxyl groups.
Dimethyl (2R,3S)-2,3-piperazinedicarboxylate: Contains a piperazine ring instead of hydroxyl groups.
Uniqueness
Dimethyl (2R,3S)-2,3-dihydroxy-2,3-dimethylbutanedioate is unique due to its specific stereochemistry and the presence of both hydroxyl and ester functional groups
Eigenschaften
CAS-Nummer |
15309-47-4 |
|---|---|
Molekularformel |
C8H14O6 |
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
dimethyl (2R,3S)-2,3-dihydroxy-2,3-dimethylbutanedioate |
InChI |
InChI=1S/C8H14O6/c1-7(11,5(9)13-3)8(2,12)6(10)14-4/h11-12H,1-4H3/t7-,8+ |
InChI-Schlüssel |
DFUOCXQEKZFLHR-OCAPTIKFSA-N |
Isomerische SMILES |
C[C@@](C(=O)OC)([C@](C)(C(=O)OC)O)O |
Kanonische SMILES |
CC(C(=O)OC)(C(C)(C(=O)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


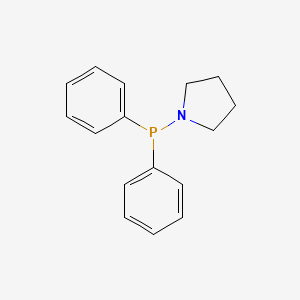
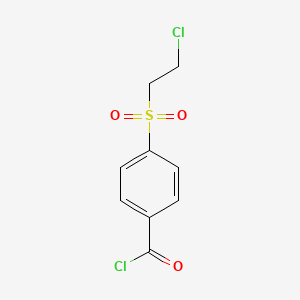


![2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B14713674.png)
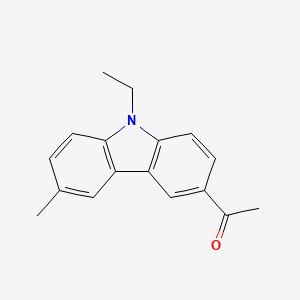
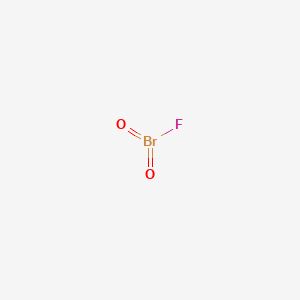
![4-(10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14713695.png)
